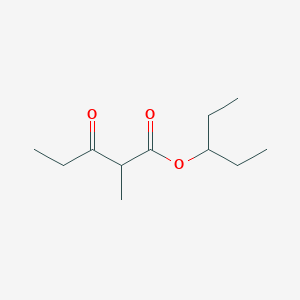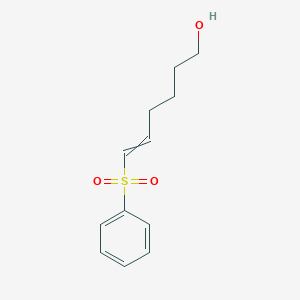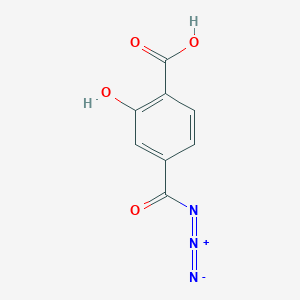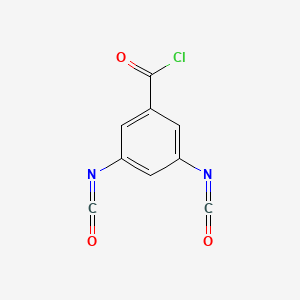
3,5-Diisocyanatobenzoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-Diisocyanatobenzoyl chloride is an organic compound with the molecular formula C9H3ClN2O3 It is a derivative of benzoyl chloride, characterized by the presence of two isocyanate groups at the 3 and 5 positions on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 3,5-diaminobenzoic acid with phosgene (COCl2) to form the corresponding diisocyanate derivative . The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of the isocyanate groups.
Industrial Production Methods
Industrial production of 3,5-Diisocyanatobenzoyl chloride may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the toxic and reactive nature of phosgene and isocyanates.
Analyse Chemischer Reaktionen
Types of Reactions
3,5-Diisocyanatobenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Hydrolysis: In the presence of water, the isocyanate groups hydrolyze to form amines and carbon dioxide.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and water are common nucleophiles that react with the isocyanate groups.
Catalysts: Catalysts such as tertiary amines or metal salts may be used to enhance the reaction rates.
Major Products
Ureas: Formed from the reaction with amines.
Carbamates: Formed from the reaction with alcohols.
Amines and Carbon Dioxide: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
3,5-Diisocyanatobenzoyl chloride has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the production of polymers and coatings due to its ability to form strong covalent bonds with various substrates.
Biological Studies: Investigated for its potential use in the modification of biomolecules and the development of new pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,5-Diisocyanatobenzoyl chloride primarily involves the reactivity of its isocyanate groups. These groups can form covalent bonds with nucleophilic sites on other molecules, leading to the formation of stable products such as ureas and carbamates. The molecular targets include amine and hydroxyl groups on proteins, peptides, and other organic compounds .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dichlorobenzoyl Chloride: Similar in structure but with chlorine atoms instead of isocyanate groups.
3,5-Diaminobenzoyl Chloride: Contains amino groups instead of isocyanate groups.
Uniqueness
3,5-Diisocyanatobenzoyl chloride is unique due to the presence of two reactive isocyanate groups, which confer high reactivity and versatility in chemical synthesis. This makes it particularly valuable in the production of polymers and advanced materials.
Eigenschaften
CAS-Nummer |
136403-94-6 |
|---|---|
Molekularformel |
C9H3ClN2O3 |
Molekulargewicht |
222.58 g/mol |
IUPAC-Name |
3,5-diisocyanatobenzoyl chloride |
InChI |
InChI=1S/C9H3ClN2O3/c10-9(15)6-1-7(11-4-13)3-8(2-6)12-5-14/h1-3H |
InChI-Schlüssel |
JFEYGNBXTUDJAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N=C=O)N=C=O)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-{[1-(1H-Indol-2-yl)-2-(pyridin-3-yl)ethenyl]sulfanyl}propane-1-thiol](/img/structure/B14264681.png)
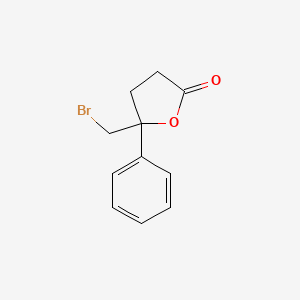

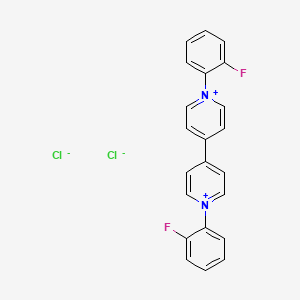
![2-Methyl-1-[4-(4-nitrophenyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B14264714.png)
![Acetic acid, [[bis(4-methoxyphenyl)methyl]imino]-, methyl ester](/img/structure/B14264737.png)
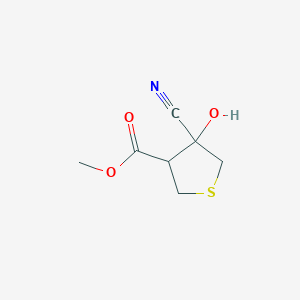
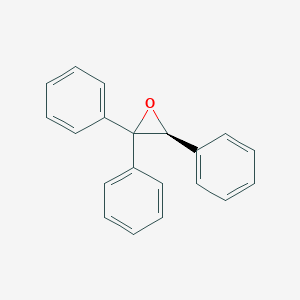
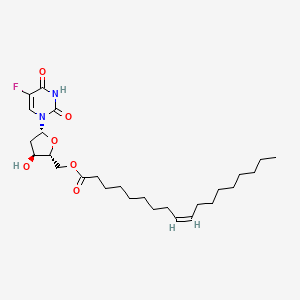
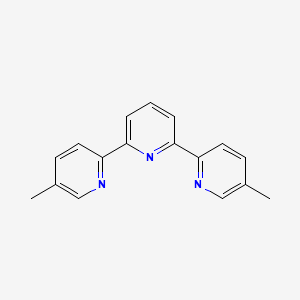
![4,4'-[Ethane-1,2-diylbis(oxy)]bis(3-methoxybenzene-1-carboximidamide)](/img/structure/B14264764.png)
